Isopropyl 2-amino-5-bromobenzoate
Description
Isopropyl 2-amino-5-bromobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino group at position 2 and a bromine atom at position 5, esterified with an isopropyl group. The amino and bromo substituents confer unique electronic and steric properties, making it a versatile scaffold in organic synthesis. Applications likely include use in drug discovery, agrochemicals, and materials science, similar to its analogs .
Properties
CAS No. |
934110-16-4 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
propan-2-yl 2-amino-5-bromobenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
VVVIROCQAIVPDB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Br)N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formula inferred from structural analogs (e.g., isobutyl variant in ).
Functional Group and Substituent Effects
- Ester vs. Carboxylic Acid: The carboxylic acid derivative (C₁₀H₁₂BrNO₂, ) exhibits higher polarity and acidity compared to ester analogs, influencing solubility and reactivity in aqueous environments. Esters like this compound are more lipophilic, enhancing membrane permeability in drug delivery systems .
- Isobutyl esters may also exhibit altered metabolic stability compared to isopropyl derivatives .
- Substituent Position: The 4-isopropyl group in 2-amino-4-isopropyl-5-bromobenzoic acid () introduces steric hindrance, which could reduce reactivity at the aromatic ring compared to the unsubstituted isopropyl ester .
Electronic and Reactivity Profiles
- Amino vs. Acetyl Groups: Isopropyl 2-bromo-5-acetylbenzoate () lacks the nucleophilic amino group, making it less reactive in condensation or coupling reactions compared to amino-substituted analogs. The acetyl group instead offers a site for ketone-specific transformations .
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